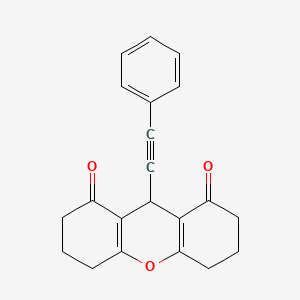![molecular formula C15H19FN4O2S B5343269 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "EF-4" and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of EF-4 is not fully understood. However, it is believed to act as a dopamine transporter inhibitor and a serotonin receptor agonist. EF-4 has been shown to increase the release of dopamine in the brain, which can improve cognitive function. In addition, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EF-4 has been shown to have various biochemical and physiological effects. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, EF-4 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
EF-4 has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In addition, EF-4 has been shown to have a high affinity for dopamine transporters, which can make it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of EF-4 is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for EF-4 research. One direction is the development of new drugs based on EF-4 with improved efficacy and safety profiles. Another direction is the study of EF-4's potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of EF-4 and its potential applications in cancer research and drug discovery.
Conclusion:
In conclusion, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. The synthesis of EF-4 is a multi-step process that requires careful attention to the reaction conditions and purification methods. EF-4 has several advantages and limitations for lab experiments, and there are several future directions for EF-4 research. Overall, EF-4 has the potential to be a valuable tool for scientific research and drug development.
Synthesis Methods
EF-4 can be synthesized using different methods. One of the most common methods is the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by the reaction with piperazine and then sulfonylation. Another method involves the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with piperazine and then sulfonylation. The synthesis of EF-4 is a multi-step process and requires careful attention to the reaction conditions and purification methods.
Scientific Research Applications
EF-4 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function and may have potential therapeutic applications for neurological disorders. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug discovery, EF-4 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-2-19-12-15(11-17-19)23(21,22)20-9-7-18(8-10-20)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFMTJVZMYWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)



![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)


![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)